2-(Aminomethyl)butanedioic acid hydrochloride

Overview

Description

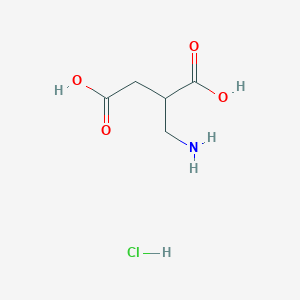

2-(Aminomethyl)butanedioic acid hydrochloride is an organic compound with the molecular formula C5H10ClNO4 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)butanedioic acid hydrochloride can be represented by the InChI code:1S/C5H9NO4.ClH/c6-2-3(5(9)10)1-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H . This indicates that the molecule consists of a chloride ion (Cl-) and a 2-(Aminomethyl)butanedioic acid molecule . Physical And Chemical Properties Analysis

2-(Aminomethyl)butanedioic acid hydrochloride is a powder at room temperature . It has a molecular weight of 183.59 g/mol .Scientific Research Applications

Thermal Properties and Reactions

Thermal Properties of 2-(Aminomethyl)butanedioic Acid Research by (Cook et al., 2008) unveiled the thermal properties of 2-(aminomethyl)butanedioic acid. The study highlighted the compound's melting point variations and its distinct behavior upon heating, including dehydration and cyclization reactions to form the corresponding lactam. The findings offer critical insight into the thermal stability and reactivity of this compound, useful for applications requiring temperature control.

Material Engineering

TiO2 Nanocrystals Synthesis In the field of material engineering, (Yang et al., 2006) explored the use of various compounds, including 2-(aminomethyl)butanedioic acid, for the sol-hydrothermal synthesis of TiO2 nanocrystals. This study is pivotal for understanding how different chemical donors impact the morphology and phase of nanocrystals, contributing to the advancement of nanomaterials with tailored properties for technological applications.

Chemical Interactions and DNA Stabilization

Role in DNA Stabilization Studies In the context of radiation studies for cancer therapy, (Ribar et al., 2018) identified the role of compounds like 2-(aminomethyl)butanedioic acid as DNA stabilizers. The study focused on the formation of reactive species upon low-energy electron attachment, shedding light on the potential modifying effects of such compounds on DNA, a crucial factor for improving therapeutic strategies.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2-(aminomethyl)butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-2-3(5(9)10)1-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFULDHHANUXCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)butanedioic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)

![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)